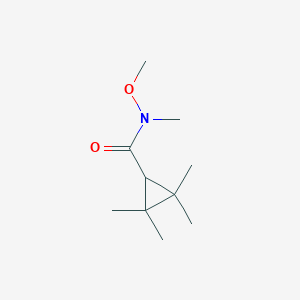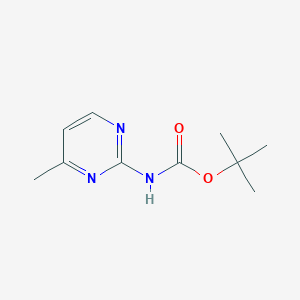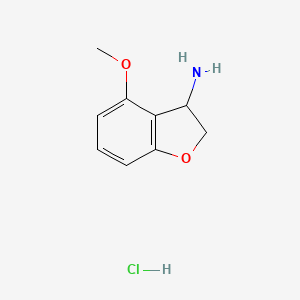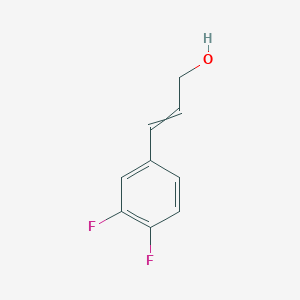
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is a unique and complex organic compound It is characterized by its cyclopropane ring structure, which is substituted with multiple methyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa typically involves the reaction of a cyclopropane derivative with methoxy and methyl substituents. One common method is the reaction of a cyclopropane carboxylic acid derivative with methoxyamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but lacks the cyclopropane ring.
N-methoxy-N-methylbenzenamine: Contains a benzene ring instead of a cyclopropane ring.
N-methoxy-N-methyl-2-methoxyacetamide: Another methoxy-substituted amide with different substituents.
Uniqueness
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for studying the effects of steric hindrance and electronic interactions in various chemical reactions .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-methoxy-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(12)11(5)13-6/h7H,1-6H3 |
InChI Key |
DKMJBZNZCWVJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)
![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)

